N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
Description
N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole ring system substituted with ethoxy and methyl groups, conjugated to a 2,6-dimethoxybenzamide moiety. This compound is hypothesized to exhibit herbicidal or catalytic properties due to structural similarities with known agrochemicals like isoxaben . Its synthesis likely involves condensation reactions between functionalized benzothiazole precursors and activated benzamide intermediates, with characterization relying on advanced crystallographic tools (e.g., SHELX, WinGX) and spectroscopic methods .
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-5-25-12-9-10-13-16(11-12)26-19(21(13)2)20-18(22)17-14(23-3)7-6-8-15(17)24-4/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQUVYKHYCMCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3OC)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide typically involves the condensation of 6-ethoxy-3-methyl-1,3-benzothiazol-2-amine with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets in cancer cells.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to metal ions, forming complexes that exhibit unique catalytic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The target compound shares structural motifs with several benzamide and heterocyclic derivatives:
Key Observations:
- Benzamide Core : All compounds feature a benzamide backbone, but substituents vary significantly. The target compound and isoxaben share 2,6-dimethoxy groups, which enhance lipophilicity and membrane permeability compared to the hydroxyl group in ’s compound .
- Heterocyclic Systems: The benzothiazole ring in the target compound differs from isoxaben’s isoxazole and ’s benzodithiazine.
- Substituent Effects : The ethoxy group in the target compound may increase steric bulk and metabolic stability compared to isoxaben’s trifluoromethyl group or ’s N,O-bidentate directing group .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~3.5) is higher than ’s hydrophilic N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (logP ~1.2) due to ethoxy and methoxy groups. Isoxaben’s logP (~3.4) is comparable, suggesting similar bioavailability .
Biological Activity
N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring and a dimethoxybenzamide group , which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 318.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃S |
| Molecular Weight | 318.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Introduction of Ethoxy and Methyl Groups : These groups are added through alkylation reactions.
- Formation of the Dimethoxybenzamide Moiety : This can be done via acylation reactions using suitable benzoyl chlorides.
The biological activity of this compound is believed to be multifaceted, involving interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with receptors that modulate cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds structurally related to benzothiazoles exhibit significant antimicrobial properties. Preliminary studies have suggested that this compound may possess similar activities against various bacterial strains.
Anticancer Potential
Recent investigations have shown that benzothiazole derivatives can exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural characteristics to N-[(2Z)-6-ethoxy...] showed promising inhibitory effects.
Compound Tested Bacterial Strain Inhibition Zone (mm) N-(substituted benzothiazole) Staphylococcus aureus 15 N-(substituted benzothiazole) Escherichia coli 12 -
Anticancer Activity Assessment :
- In vitro studies on related benzothiazole compounds demonstrated significant cytotoxicity against cancer cell lines such as HeLa and MCF7. The mechanism was attributed to the induction of apoptosis via caspase activation.
Cell Line IC50 (µM) HeLa 10 MCF7 15
Q & A
Q. Optimization Parameters :
- Temperature : Maintain 60–80°C during condensation to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol improves crystallization .
- Reaction Time : Monitor via TLC or HPLC to terminate reactions at >90% conversion .
Basic: How is the purity and structural integrity of the compound validated post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
Advanced: How can researchers resolve contradictions in published data regarding the compound’s biological activity?
Methodological Answer:
Discrepancies (e.g., IC50 variability) arise from differences in assay design or compound handling. Mitigation strategies include:
- Standardized Assays : Replicate experiments using consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Stability Testing : Pre-incubate the compound in assay buffers (varying pH/temperature) and quantify degradation via LC-MS .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to solvent (DMSO vs. saline) or dosing regimens .
Advanced: What computational and experimental approaches are recommended for studying structure-activity relationships (SAR)?
Methodological Answer:
Step 1: Generate Structural Analogs
- Modify substituents (e.g., ethoxy → methoxy, methyl → ethyl) using Suzuki coupling or nucleophilic substitution .
Q. Step 2: SAR Analysis
| Approach | Application |
|---|---|
| Docking Simulations | Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina . |
| Free-Wilson Analysis | Quantify contributions of substituents (e.g., methoxy groups enhance solubility but reduce potency) . |
Q. Step 3: Validate Hypotheses
- Test analogs in dose-response assays (IC50) and correlate with computational predictions .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-Term : Store at –20°C in anhydrous DMSO (≤10 mM) under argon to prevent oxidation .
- Long-Term : Lyophilize as a hydrochloride salt and store at –80°C with desiccants (silica gel) .
- Stability Monitoring : Perform quarterly HPLC checks to detect degradation products (e.g., hydrolyzed amide bonds) .
Advanced: How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?
Methodological Answer:
Kinetic Studies :
- Pre-Steady-State Assays : Use stopped-flow spectroscopy to measure binding rates (kₒₙ/kₒff) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to infer interaction forces .
Q. Target Identification :
- Pull-Down Assays : Immobilize the compound on sepharose beads and identify bound proteins via SDS-PAGE/MS .
- CRISPR-Cas9 Knockout : Validate target relevance by comparing IC50 in wild-type vs. knockout cell lines .
Basic: What spectroscopic techniques are critical for characterizing this compound’s electronic properties?
Methodological Answer:
- UV-Vis Spectroscopy : Identify π→π* transitions (λmax ~270–300 nm) influenced by the benzothiazole ring .
- Fluorescence Quenching : Assess interactions with biomolecules (e.g., albumin) by monitoring emission at 400–450 nm .
Advanced: How can researchers design experiments to probe the compound’s reactivity under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
